molecular formula C27H25N3O3S B11370299 5-(4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11370299
M. Wt: 471.6 g/mol
InChI Key: ZWIWOOOMAWWYBW-UHFFFAOYSA-N
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Description

5-(4-METHYLPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core, an oxazole ring, and various functional groups

Preparation Methods

The synthesis of 5-(4-METHYLPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the cyclopenta[b]thiophene core, followed by the introduction of the oxazole ring and the attachment of the phenylethyl and methylphenyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

5-(4-METHYLPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other cyclopenta[b]thiophene derivatives and oxazole-containing molecules. What sets 5-(4-METHYLPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups and structural features, which may confer specific properties and applications not found in other compounds.

Properties

Molecular Formula

C27H25N3O3S

Molecular Weight

471.6 g/mol

IUPAC Name

5-(4-methylphenyl)-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H25N3O3S/c1-17-10-12-19(13-11-17)22-16-21(30-33-22)25(31)29-27-24(20-8-5-9-23(20)34-27)26(32)28-15-14-18-6-3-2-4-7-18/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,28,32)(H,29,31)

InChI Key

ZWIWOOOMAWWYBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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